molecular formula C13H6I2O B3032397 2,7-Diiodofluoren-9-one CAS No. 16218-30-7

2,7-Diiodofluoren-9-one

Cat. No. B3032397
CAS RN: 16218-30-7
M. Wt: 431.99 g/mol
InChI Key: JDLJRWMARKAKIA-UHFFFAOYSA-N
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Description

2,7-Diiodofluoren-9-one is a chemical compound related to the fluorene family, which is of significant interest in the field of organic electronics due to its potential applications in creating conjugated polymeric materials. The compound is characterized by the presence of iodine atoms at the 2 and 7 positions of the fluorene core and a ketone group at the 9 position.

Synthesis Analysis

The synthesis of related fluorene derivatives has been reported through various methods. For instance, a highly efficient and economical procedure for the preparation of dibromo and diiodo fluorene derivatives has been developed, which could be adapted for the synthesis of 2,7-diiodofluoren-9-one . Additionally, the synthesis of 2,7-substituted fluorenones has been achieved through heterocoupling reactions, suggesting that similar strategies could be employed for the synthesis of 2,7-diiodofluoren-9-one .

Molecular Structure Analysis

The molecular structure of fluorene derivatives can be determined through techniques such as single-crystal XRD analysis. For example, the crystal structure of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one was successfully elucidated using this method . This indicates that the molecular structure of 2,7-diiodofluoren-9-one could also be characterized in a similar fashion to understand its crystalline properties and molecular geometry.

Chemical Reactions Analysis

Fluorene derivatives are known to participate in various chemical reactions, which can be used to further modify their structure and properties. The Sonogashira coupling reaction is one such reaction that has been utilized to synthesize substituted fluorenones . This knowledge can be applied to 2,7-diiodofluoren-9-one to create new materials with desired electronic and optical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are closely related to their molecular structure. For example, the synthesis of 9,9-dialkyl-2,7-dibromofluorene has shown that these compounds can have good solubility and desirable electronic and optical properties . The luminescent properties of fluorene derivatives, such as those observed in 2,2-difluoro-4-(9H-fluorene-2-yl)-6-methyl-1,3,2-dioxaborine, are also of great interest for applications in optoelectronic devices . These findings suggest that 2,7-diiodofluoren-9-one may also exhibit unique physical and chemical properties that could be exploited in various applications.

Scientific Research Applications

Electrochemical Behavior and Detection

  • Electrochemical Analysis : The electrochemical behavior of similar compounds like 2,7-dinitrofluoren-9-one has been investigated using various electrochemical methods. These studies provide insights into the electron exchange mechanisms and help in developing optimal conditions for the determination of such compounds in environmental samples like drinking water (Vyskočil & Barek, 2009).

Synthesis and Structural Analysis

  • Chemical Synthesis : Research on derivatives of fluorenone, like 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, involves synthesizing these compounds and analyzing their crystal structure through XRD analysis. This contributes to the understanding of their molecular architecture and potential applications in materials science (Podda et al., 2023).

Electron Transport and Optical Properties

  • Electron Transporting Materials : Studies on 2,7-substituted hexafluoroheterofluorenes, which are structurally related to 2,7-diiodofluoren-9-one, reveal their potential as building blocks for materials with useful electron transport properties. Their low LUMO energy levels and fluorescence emission spectra indicate potential applications in electronic devices (Geramita, McBee, & Tilley, 2009).

  • Fluorescence Properties : The synthesis of poly(fluorene-2,7-vinylene)s containing oligo(thiophene)s and their unique emission properties highlight the role of fluorene derivatives in the development of materials with specific optical characteristics. The emission intensities of these compounds depend on the degree of conjugation, indicating their potential in photonics and optoelectronics (Kuwabara et al., 2011).

Photodecaging and Photochemistry

  • Photodecaging Studies : Research on compounds like 2,7-dihydroxy and dimethoxyfluorene derivatives, which are structurally similar to 2,7-diiodofluoren-9-one, focuses on their photochemical behavior. Understanding the mechanism of photodecaging in these compounds is vital for applications in photochemistry and phototherapy (Roxin, Chase, Jeffers, & Lukeman, 2011).

properties

IUPAC Name

2,7-diiodofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6I2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLJRWMARKAKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C3=C2C=CC(=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6I2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343731
Record name 2,7-diiodofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diiodo-9H-fluoren-9-one

CAS RN

16218-30-7
Record name 2,7-Diiodo-9H-fluoren-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16218-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-diiodofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-DIIODO-FLUOREN-9-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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